JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview
JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26489112 is an investigational anticonvulsant drug developed by Johnson & Johnson. Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical development was ultimately discontinued. While the precise mechanism of action of JNJ-26489112 remains unknown, clinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available data on JNJ-26489112, presenting a comprehensive overview of its clinical trial performance, particularly in the context of photosensitive epilepsy, and discusses its known characteristics.
Introduction
JNJ-26489112, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of JNJ-26489112 was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since[1].
Pharmacodynamics
The primary evidence for the anticonvulsant activity of JNJ-26489112 comes from a placebo-controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal electroencephalogram response to intermittent photic stimulation (IPS).
Efficacy in Photosensitive Epilepsy
A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least three out of four consecutive time points in at least one eye condition compared to baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR. The study demonstrated a dose-dependent effect on PPR suppression.
Table 1: Pharmacodynamic Response of JNJ-26489112 in Patients with Photosensitive Epilepsy [2]
| Dose (mg) | Number of Patients with a Positive Response | Number of Patients with Complete Suppression of SPR |
| 1000 | 3/4 | 0/4 |
| 2000 | 3/4 | 1/4 |
| 3000 | 2/3 | 2/3 |
Pharmacokinetics
The pharmacokinetic profile of JNJ-26489112 was characterized in the same study of patients with photosensitive epilepsy. Plasma concentrations of the drug were measured following single oral doses.
Absorption and Distribution
Following oral administration, JNJ-26489112 reached maximum plasma concentrations (Cmax) in a time frame (tmax) that was similar across different dose levels. Plasma exposure, as measured by Cmax, increased proportionally with the administered dose.
Table 2: Pharmacokinetic Parameters of JNJ-26489112 (Single Oral Dose) [2]
| Dose (mg) | Median tmax (hours) | Approximate Mean Cmax (μg/mL) |
| 1000 | 3.73 - 5.04 | 16 |
| 2000 | 3.73 - 5.04 | 28 |
| 3000 | 3.73 - 5.04 | 42 |
Metabolism
While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial (NCT01147887) was designed to assess the effect of multiple-dose JNJ-26489112 on cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3]. The results of this study would provide critical information on the drug's potential for drug-drug interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption, metabolism, and excretion of 14C-labeled JNJ-26489112 after a single oral dose in healthy male subjects[3].
Safety and Tolerability
In the clinical trial with photosensitive epilepsy patients, single oral doses of JNJ-26489112 were generally well-tolerated. The most frequently reported adverse events (occurring in >10% of participants) were mild in nature.
Table 3: Most Frequent Adverse Events [2]
| Adverse Event |
| Headache |
| Dizziness |
| Nausea |
Co-administration of JNJ-26489112 did not appear to affect the concentrations of other concomitant AEDs[2].
Experimental Protocols
Study in Patients with Photosensitive Epilepsy
Objective: To evaluate the activity of JNJ-26489112 in patients with photosensitive epilepsy and to determine the doses that result in the reduction or complete suppression of the intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).
Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study.
Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.
Procedure:
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Day 1 (Baseline): Patients received a single oral dose of a placebo. Standardized IPS was performed under three eye conditions (open, during closure, and closed) for up to 12 hours post-dose to establish the baseline standardized photosensitive range (SPR).
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Day 2 (Treatment): Patients received a single oral dose of JNJ-26489112. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.
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Day 3 (Washout): Patients received a second single oral dose of a placebo, and the IPS procedure was repeated.
Data Collection:
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Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.
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Blood and plasma samples were collected for pharmacokinetic analysis of JNJ-26489112 and to measure the concentrations of any concurrent AEDs.
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Safety and tolerability were assessed throughout the study.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clinical trial of JNJ-26489112 in photosensitive epilepsy.
Discussion and Conclusion
JNJ-26489112 demonstrated clear pharmacodynamic activity as an anticonvulsant in a human model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good tolerability at single doses were promising for its continued development. However, the discontinuation of its clinical development program means that the full therapeutic potential and the underlying mechanism of action of JNJ-26489112 will likely remain incompletely understood.
The lack of a known molecular target or a defined signaling pathway is a significant gap in the understanding of this compound. Without further preclinical studies on receptor binding, ion channel modulation, or effects on neurotransmitter systems, its mechanism of action can only be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase inhibition.
For drug development professionals, the case of JNJ-26489112 highlights the challenges in CNS drug discovery, where promising clinical activity may not be sufficient for continued development in the absence of a well-defined mechanism of action or in the face of shifting portfolio priorities. For researchers, the available data provide a foundation for understanding the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its story remains unfinished.
